molecular formula C19H19N3O2 B2896231 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034431-79-1

2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2896231
CAS RN: 2034431-79-1
M. Wt: 321.38
InChI Key: LTEYVRSFCYYCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. Q-VD-OPh has been shown to have potential applications in cancer therapy, neuroprotection, and inflammation treatment. In

Mechanism of Action

2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone acts as a pan-caspase inhibitor, which means it inhibits the activity of all caspases. Caspases are enzymes that play a critical role in programmed cell death, or apoptosis. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone binds to the active site of caspases, preventing them from cleaving their substrates and ultimately leading to cell death. By inhibiting caspase activity, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can prevent cell death in various disease models.
Biochemical and Physiological Effects:
2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been shown to have a range of biochemical and physiological effects. It can reduce apoptosis in cancer cells, leading to decreased tumor growth. In neurodegenerative diseases, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can reduce neuronal cell death, leading to improved cognitive function. Additionally, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects make 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone a promising therapeutic agent for a range of diseases.

Advantages and Limitations for Lab Experiments

2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is also highly pure, which is important for reproducibility in scientific research. However, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has some limitations. It is a small molecule inhibitor, which means it may not be effective in all disease models. Additionally, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone may have off-target effects, which could complicate data interpretation in experiments.

Future Directions

There are several future directions for 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone research. One potential direction is to investigate its potential as a cancer therapy. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been shown to reduce tumor growth in animal models, but further research is needed to determine its efficacy in humans. Another potential direction is to investigate its potential as a neuroprotective agent. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has shown promise in animal models of neurodegenerative diseases, but more research is needed to determine its potential in humans. Additionally, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone could be investigated as a treatment for other diseases such as inflammation and autoimmune disorders. Overall, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has the potential to be a valuable tool in scientific research and a promising therapeutic agent for a range of diseases.

Synthesis Methods

2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can be synthesized by reacting 3-(quinolin-8-yloxy)pyrrolidine with 2-(1H-pyrrol-1-yl)ethanone in the presence of a base. The reaction yields 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone as a white solid with a high purity level. The synthesis method has been optimized to produce 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone in large quantities, making it readily available for scientific research.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting caspase activity, which plays a critical role in cancer cell survival. 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has also been shown to have neuroprotective effects by reducing neuronal cell death in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone has been used to treat inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-pyrrol-1-yl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-18(14-21-10-1-2-11-21)22-12-8-16(13-22)24-17-7-3-5-15-6-4-9-20-19(15)17/h1-7,9-11,16H,8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEYVRSFCYYCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone

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